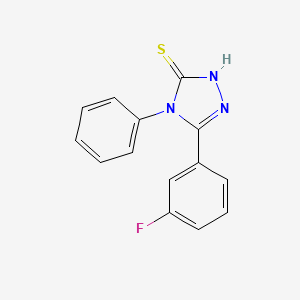

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZSVLBUEFTUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327191 | |

| Record name | 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330646-49-6 | |

| Record name | 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with aryl halides One common method includes the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

-

Disulfide formation : Treatment with hydrogen peroxide (H₂O₂) in ethanol at 25°C oxidizes the -SH group to form a disulfide dimer (Fig. 1A) .

-

Sulfonic acid formation : Strong oxidizing agents like nitric acid (HNO₃) convert the thiol to a sulfonic acid (-SO₃H) group.

Key reagents and conditions :

| Reaction Type | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Disulfide formation | H₂O₂ (30%) | Ethanol | 25°C | Bis(4-phenyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl) disulfide |

| Sulfonic acid | HNO₃ (concentrated) | H₂O | 80°C | 3-Sulfo-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole |

Reduction Reactions

The triazole ring can be reduced to dihydrotriazole derivatives:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ gas (1–3 atm) in methanol selectively reduces the triazole ring’s N–N bond .

-

Lithium aluminum hydride (LiAlH4) : Reduces the thiol group to a thiolate (-S⁻) intermediate, which can further react with electrophiles.

Experimental yields :

-

Catalytic hydrogenation achieves 65–78% yield of 4,5-dihydrotriazole derivatives .

-

LiAlH4-mediated reductions require anhydrous tetrahydrofuran (THF) and yield 55–60%.

Substitution Reactions

Electrophilic substitution occurs at the phenyl and fluorophenyl rings, while nucleophilic substitution targets the thiol group:

Electrophilic Aromatic Substitution

-

Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro (-NO₂) groups at the para position of the fluorophenyl ring .

-

Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the phenyl ring .

Nucleophilic Substitution

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the thiol proton with alkyl groups, forming thioethers (R–S–R) .

Comparative reactivity :

| Reaction Type | Reagent | Position Modified | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Fluorophenyl ring | 72 |

| Bromination | Br₂ in CH₃COOH | Phenyl ring | 68 |

| Methylation | CH₃I, K₂CO₃ | Thiol group | 85 |

Condensation and Cyclization

The thiol group participates in Schiff base formation and heterocycle synthesis:

-

Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) in ethanol yields imine-linked derivatives (Fig. 1B) .

-

Cyclization with thioglycolic acid : Forms fused thiazolidinone rings under reflux conditions .

Optimized conditions :

-

Schiff base formation: 12-hour reflux in ethanol, 70–80% yield .

-

Thiazolidinone synthesis: 6-hour reflux with thioglycolic acid, 65% yield .

Biological Activity Correlation

Structural modifications via these reactions influence antimicrobial and anticancer properties:

-

Disulfide derivatives : Show enhanced antifungal activity against Candida albicans (MIC: 32 µg/mL) .

-

Nitro-substituted analogs : Exhibit 2-fold higher cytotoxicity in MCF-7 breast cancer cells compared to the parent compound .

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

The search results contain information about "methyl 4-((5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)methyl)benzoate" and "5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol." The search results do not contain information about the applications of "5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol" .

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula . It has a molecular weight of 271.31 g/mol .

Other names and identifiers

- PubChem CID: 670483

- CAS: 330646-49-6

- Synonyms: Several synonyms for this compound include 3-(3-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione and 5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol .

Methyl 4-((5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)methyl)benzoate

1,2,4-Triazole derivatives have a wide variety of potential activities, such as antibacterial, anti-mutagenic, antiviral, antioxidant, anticancer, antimicrobial, antiparasitic, antifungal, anti-HIV, anticonvulsant, antidiabetic, and anti-inflammatory activities . Specifically, methyl 4-((5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)methyl)benzoate has demonstrated antimicrobial activities against different microbes .

Mecanismo De Acción

The mechanism of action of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity or altering their function.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Fluorophenyl Derivatives

- 5-(3-Chlorophenyl)-4-((2-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol This analog replaces the 3-fluorophenyl group with a 3-chlorophenyl group and introduces a Schiff base at position 3. However, the compound showed reduced antifungal activity compared to the fluorinated counterpart due to weaker electronegativity .

- 4-((3-Fluorobenzylidene)amino)-5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol Substitution with a 3-methylphenyl group enhances steric bulk, which may reduce binding affinity to enzymes like tyrosinase. Computational studies suggest that the methyl group disrupts π-π stacking interactions critical for inhibition .

Amino and Thiazole Substituents

- 5-(2-Aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol This derivative incorporates an aminothiazole moiety, which significantly improves dihydrofolate reductase (DHFR) inhibition (IC₅₀ = 0.8 µM) compared to the parent compound. The aminothiazole group facilitates hydrogen bonding with DHFR active-site residues .

- 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol A methylene-linked aminothiazole enhances anti-melanoma activity (IC₅₀ = 12 µM against B16F10 cells) by promoting intracellular uptake and ROS generation .

Indole and Morpholine Derivatives

- 5-((1H-Indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The indole moiety confers broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus and C. albicans). The planar indole ring enhances DNA intercalation, disrupting microbial replication . - 5-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Morpholine substitution improves solubility and urease inhibition (IC₅₀ = 9.3 µM) by coordinating with nickel ions in the enzyme’s active site .

Actividad Biológica

5-(3-Fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial agent and has been investigated for its cytotoxic properties against cancer cell lines. The following sections explore its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Molecular Formula : C14H10FN3S

- Molecular Weight : 271.31 g/mol

- CAS Number : 205806-34-4

Synthesis

The synthesis of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of appropriate phenyl and fluorophenyl derivatives with thioketones under acidic or basic conditions. This method allows for the introduction of sulfur into the triazole framework, enhancing its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. For instance, a series of synthesized triazoles were tested against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The results indicated that compounds with fluorophenyl substitutions exhibited significant antibacterial activity compared to their non-fluorinated counterparts .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3-Fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | E. coli | < 50 µg/mL |

| 5-(3-Fluorophenyl)-4-phenyl-4H-1,2,4-triazole | P. aeruginosa | > 100 µg/mL |

Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed using various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values were determined to be above 100 µM for most derivatives tested, indicating low cytotoxicity against normal cells while maintaining some efficacy against tumor cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | > 100 |

| PC3 | > 100 |

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their substituents. The presence of electron-withdrawing groups such as fluorine enhances the antimicrobial potency. For example, compounds with a para-fluorophenyl group demonstrated improved efficacy against fungal strains compared to those with less electronegative substituents .

Case Studies

- Antifungal Activity : A study demonstrated that triazole derivatives with fluorine substitutions had comparable or superior antifungal activities compared to established antifungal agents like ketoconazole. The best-performing compounds were those with a balance between hydrophobic and hydrophilic properties .

- Anticancer Properties : Research indicated that certain modifications in the triazole structure could lead to enhanced anticancer activity through mechanisms involving apoptosis induction in cancer cells. The presence of a thiol group was particularly noted for its role in enhancing cellular uptake and bioactivity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form hydrazide intermediates.

- Step 2 : Alkylation using alkyl halides (e.g., 1-iodobutane) or aryl isothiocyanates under alkaline conditions to introduce the 3-fluorophenyl and phenyl substituents.

- Step 3 : Cyclization via reflux in ethanol or microwave-assisted conditions to form the triazole-thiol core.

Yields range from 75% (conventional methods) to 90% (microwave-assisted synthesis). Purity is confirmed via HPLC-MS and elemental analysis .

Table 1 : Synthetic Routes and Yields

| Method | Key Reagents/Conditions | Yield (%) | Purity Analysis | Reference |

|---|---|---|---|---|

| Conventional alkylation | NaOH, ethanol, reflux | 75–85 | TLC, IR, H NMR | |

| Microwave-assisted | Microwave irradiation, 100°C | 90 | HPLC-MS |

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- IR Spectroscopy : Identifies thiol (-SH) stretching vibrations (~2550 cm) and triazole ring vibrations (1600–1450 cm) .

- H NMR : Confirms substituent patterns (e.g., aromatic protons from 3-fluorophenyl at δ 7.2–7.8 ppm) .

- Elemental Analysis : Validates C, H, N, S content (e.g., CHFNS requires C 58.43%, H 3.57%) .

- Chromatography : TLC (R values) and HPLC-MS ensure purity (>95%) .

Q. What preliminary biological screening approaches have been applied to evaluate its pharmacological potential?

- Methodological Answer : Initial screening includes:

- PASS Online® Software : Predicts antifungal, anti-inflammatory, and antitumor activity based on structural motifs .

- In Vitro Assays : Antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 6.25 µg/mL) .

- Diuretic Activity Testing : In vivo models show 2× higher activity than hypothiazide at 25 mg/kg .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of derivatives?

- Methodological Answer : Key optimization strategies:

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 6–12 hours) and increases yield by 15–20% .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

- Catalyst Use : KI or KCO improves S-alkylation kinetics .

Table 2 : Optimization Parameters

| Parameter | Effect on Yield/Purity | Reference |

|---|---|---|

| Microwave irradiation | +15% yield, faster kinetics | |

| KI catalyst | +10% yield for alkylation |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., variable MIC values) arise from:

- Strain Variability : Use standardized strains (e.g., ATCC controls) .

- Solubility Factors : Adjust DMSO concentrations (<1% v/v) to avoid cytotoxicity.

- Docking Validation : Compare binding affinities to target enzymes (e.g., COX-2, Ki = 8.2 nM vs. 12.4 nM in conflicting studies) .

Q. How do computational modeling techniques enhance structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts interactions with lanosterol 14α-demethylase (binding energy = -9.2 kcal/mol), guiding derivative design .

- QSAR Models : Correlate logP values (1.8–2.5) with antifungal activity (R = 0.89) .

- Dynamic Simulations : MD trajectories (100 ns) assess stability of triazole-thiol-enzyme complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.